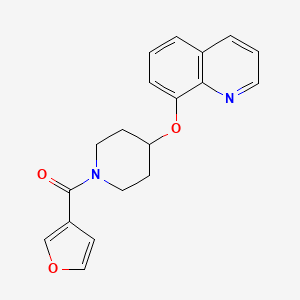

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-19(15-8-12-23-13-15)21-10-6-16(7-11-21)24-17-5-1-3-14-4-2-9-20-18(14)17/h1-5,8-9,12-13,16H,6-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNKZMIHUWCQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. One common synthetic route includes:

Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Preparation of the Quinoline Moiety: Quinoline derivatives are often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Preparation of the Piperidine Ring: Piperidine rings are commonly synthesized through the hydrogenation of pyridine derivatives.

Assembly of the Final Compound: The final step involves the coupling of the furan ring, quinoline moiety, and piperidine ring through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate under reflux conditions.

Industrial Production Methods

Industrial production of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

Oxidation: Furanones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. The furan ring may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The piperidine ring enhances the compound’s binding affinity to its molecular targets, increasing its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of methanone derivatives with structural variations in the aryl/heteroaryl substituents and piperidine modifications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physical Properties of Analogous Methanone Derivatives

Key Observations:

Methylation of the furan ring (e.g., 2,5-dimethylfuran-3-yl in CAS 1904320-72-4) increases steric bulk and may influence solubility or metabolic stability . Substitution with a 4-chlorophenyl group (as in compound 11) and a pyrimidine-linked piperidine demonstrates variability in aryl/heteroaryl choices, impacting lipophilicity and crystallinity .

Physical Properties: The Rf value of 0.18 for (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone suggests moderate polarity compared to other analogs . Melting points (e.g., 90–92°C for compound 11) correlate with crystalline stability, influenced by substituent symmetry and intermolecular interactions .

Synthetic Considerations: Synthesis of similar compounds, such as (1-methylpiperidin-4-yl)(pyridin-3-yl)methanone, often involves nucleophilic substitution or condensation reactions, as seen in . The absence of detailed synthetic protocols for the target compound suggests reliance on analogous methods for piperidine functionalization and methanone bridge formation .

Pharmacological Implications: While direct biological data for the target compound is lacking, the quinoline moiety is associated with antimalarial and anticancer activity, and trifluoromethyl groups (as in CAS 1903548-60-6) often enhance metabolic stability .

Biological Activity

Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings relevant to its activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 322.4 g/mol. It features a furan ring fused with a quinoline moiety and a piperidine ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 2034277-60-4 |

Synthesis

The synthesis of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Furan Moiety : Often synthesized through cyclization reactions involving furfural derivatives.

- Synthesis of the Quinoline Moiety : Commonly achieved via the Skraup synthesis method.

- Piperidine Ring Formation : Typically involves hydrogenation of pyridine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptors : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways.

- Enzymes : The compound can modulate enzyme activity, affecting metabolic processes.

Antiviral Activity

Research indicates that Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone exhibits promising antiviral properties. For instance:

- In studies focused on HIV, derivatives similar to this compound have shown significant inhibition of HIV reverse transcriptase (RT) activity, with IC values in the low micromolar range (e.g., 0.20 - 0.35 μM) .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties, particularly against certain types of cancer cells:

- In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their structural analogs:

- Antiviral Efficacy : A study highlighted a series of quinoline derivatives that inhibited HIV replication with varying potency, emphasizing structure–activity relationships (SAR) that could be applicable to Furan derivatives .

- Anticancer Studies : Research on indole-based compounds has shown that modifications can enhance anticancer efficacy, suggesting that similar modifications on Furan-containing compounds may yield beneficial results .

- Pharmacological Insights : Investigations into the pharmacokinetics and bioavailability of related compounds indicate that structural features significantly influence their therapeutic potential and safety profiles .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Furan-3-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, and how can reaction yields be optimized?

Answer:

The synthesis involves coupling quinoline-8-ol derivatives with a piperidinyl-furan precursor. A validated approach for analogous compounds uses carbodiimide-mediated amide bond formation (e.g., EDC/DMAP in dichloromethane with DIPEA), achieving yields of 70–95% . Key optimizations include:

- Stoichiometry: Use 1.2 equivalents of the quinolin-8-ol derivative to drive the reaction to completion.

- Atmosphere: Conduct reactions under nitrogen to prevent oxidation of the furan or quinoline moieties.

- Monitoring: Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC-MS to identify intermediates and endpoint .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Critical safety measures include:

- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Storage: Keep in airtight containers at <25°C, away from oxidizers/acids. Long-term stability requires desiccants and inert gas purging .

- Emergency Response: For skin contact, rinse immediately with water (15+ minutes). Seek medical attention for ingestion, providing the SDS to treating physicians .

Basic: Which analytical techniques are most suitable for confirming structural integrity and purity?

Answer:

- Structural Confirmation:

- HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₇N₂O₃).

- NMR: ¹H/¹³C spectra validate substituent positions (e.g., quinoline protons at δ 8.5–9.0 ppm; furan C=O at ~1650 cm⁻¹ in FT-IR) .

- X-ray Crystallography: Resolves stereochemistry (e.g., piperidine ring puckering angles of 111.9° in analogs) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:

Discrepancies (e.g., IC₅₀ >30 μM vs. 5.26±0.05 μM) may arise from assay-specific variables:

- Orthogonal Assays: Compare enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to isolate membrane permeability effects .

- Normalization: Use internal controls (e.g., staurosporine for kinase studies) and adjust for solvent interference (DMSO <1% v/v).

- Multivariate Analysis: Apply ANOVA to variables like incubation time and temperature .

Advanced: What computational approaches predict binding affinity to kinase targets?

Answer:

- Docking Studies: Use AutoDock Vina with homology-modeled kinase domains (e.g., EGFR or JAK2). Prioritize poses with quinoline-π stacking in ATP pockets.

- Molecular Dynamics (MD): Simulate 100 ns trajectories (AMBER force field) to assess binding stability (RMSD <2 Å).

- QSAR Models: Train on piperidine-ketone analogs to correlate substituent electronegativity with activity .

Advanced: How should degradation studies evaluate hydrolytic stability of the quinoline-ether linkage?

Answer:

- Accelerated Testing: Incubate in buffers (pH 1.2–7.4) at 40°C/75% RH.

- Analytical Monitoring: UPLC-QTOF identifies degradation products (e.g., mass shift Δm/z = -18 for H₂O loss).

- Kinetic Analysis: Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under standard conditions .

Basic: What solvent systems are optimal for recrystallization of this compound?

Answer:

- Polar Aprotic Mixtures: Use dichloromethane/hexane (1:3) or ethyl acetate/methanol (4:1) for slow crystallization.

- Temperature Gradient: Dissolve at reflux, then cool to 4°C for 12 hours. Filter under reduced pressure .

Advanced: How can structure-activity relationships (SAR) guide optimization of this scaffold?

Answer:

- Quinoline Modifications: Introduce electron-withdrawing groups (e.g., -CF₃ at C5) to enhance target binding .

- Piperidine Substitutions: Replace oxygen with sulfur in the ether linkage to improve metabolic stability.

- Furan Bioisosteres: Test thiophene analogs to mitigate oxidative degradation .

Basic: What precautions prevent decomposition during lyophilization?

Answer:

- Buffer Selection: Use phosphate (pH 6.8) to minimize acid/base-catalyzed hydrolysis.

- Lyophilization Cycle: Pre-freeze at -80°C, then dry at 0.1 mBar/-50°C for 48 hours .

Advanced: How to design in vitro assays to assess off-target effects on cytochrome P450 enzymes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.